CU-CPT-8m

Beschreibung

Eigenschaften

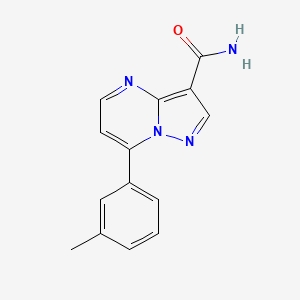

IUPAC Name |

7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-9-3-2-4-10(7-9)12-5-6-16-14-11(13(15)19)8-17-18(12)14/h2-8H,1H3,(H2,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKGGVGQAVODNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=NC3=C(C=NN23)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of CU-CPT-8m: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CU-CPT-8m is a potent and selective small-molecule antagonist of Toll-like Receptor 8 (TLR8), a key player in the innate immune system. Dysregulation of TLR8 signaling is implicated in various autoimmune and inflammatory diseases. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in initiating inflammatory responses upon recognizing pathogen-associated molecular patterns (PAMPs). TLR8, located in the endosome, recognizes single-stranded RNA (ssRNA) from viruses and bacteria.[1] While essential for host defense, aberrant TLR8 activation can lead to chronic inflammation and contribute to the pathology of autoimmune diseases.[2] this compound has emerged as a first-in-class, specific antagonist of human TLR8, offering a promising therapeutic strategy for these conditions.[3]

Mechanism of Action: Stabilization of the Resting Dimer

The primary mechanism of action of this compound is the allosteric inhibition of TLR8 through the stabilization of its preformed, inactive dimeric state.[2][3] Unlike TLR agonists that promote a conformational change to bring the C-termini of the TLR8 protomers closer to initiate downstream signaling, this compound binds to a unique site on the protein-protein interface of the TLR8 homodimer. This binding event locks the dimer in its resting conformation, preventing the necessary structural rearrangements for signal transduction.

Biochemical experiments, including isothermal titration calorimetry, have demonstrated that the binding of this compound to TLR8 prevents the subsequent binding of TLR8 agonists like R848. This novel inhibitory mechanism provides a high degree of selectivity for TLR8 over other closely related TLRs, such as TLR7.

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the interaction of this compound with TLR8 and its inhibitory effects on cellular signaling.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 67 ± 10 nM | HEK-Blue™ TLR8 Cells | |

| IC₅₀ | 90 ± 10 nM | Differentiated THP-1 Cells (TNF-α production) | |

| Dissociation Constant (K_d) | 220 nM | Recombinant human TLR8 ectodomain (ITC) |

Table 1: In Vitro Efficacy and Binding Affinity of this compound

| Cytokine | Effect of 1 µM this compound | Cell Line | Reference |

| TNF-α mRNA | Complete abolishment of R848-induced elevation | HEK-Blue™ TLR8 Cells | |

| IL-8 mRNA | Complete abolishment of R848-induced elevation | HEK-Blue™ TLR8 Cells |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression

Signaling Pathway

The following diagram illustrates the canonical TLR8 signaling pathway and the inhibitory action of this compound.

Caption: TLR8 signaling pathway and the inhibitory point of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies investigating this compound and represent standard techniques in the field.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) of this compound to the TLR8 ectodomain.

Materials:

-

MicroCal ITC200 instrument

-

Recombinant human TLR8 ectodomain protein

-

This compound

-

Dialysis buffer (e.g., PBS, pH 7.4)

-

DMSO (for compound dissolution)

Protocol:

-

Sample Preparation:

-

Dialyze the TLR8 protein against the ITC buffer extensively to ensure buffer matching.

-

Dissolve this compound in DMSO to create a concentrated stock solution.

-

Dilute the this compound stock solution in the final dialysis buffer to the desired concentration. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heats of dilution.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the sample cell (typically 200 µL) with the TLR8 protein solution (e.g., 10-20 µM).

-

Load the injection syringe (typically 40 µL) with the this compound solution (e.g., 100-200 µM).

-

Set the experimental temperature (e.g., 25°C) and stirring speed.

-

Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL) with a defined spacing between injections to allow for thermal equilibrium.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

HEK-Blue™ TLR8 Reporter Gene Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cellular context.

Materials:

-

HEK-Blue™ hTLR8 cells

-

HEK-Blue™ Detection medium

-

TLR8 agonist (e.g., R848)

-

This compound

-

96-well plates

Protocol:

-

Cell Seeding:

-

Culture HEK-Blue™ hTLR8 cells according to the manufacturer's instructions.

-

Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ to 1 x 10⁵ cells/well.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the cells with the compound for a defined period (e.g., 1 hour).

-

-

TLR8 Stimulation:

-

Add the TLR8 agonist R848 to all wells except for the unstimulated control, at a concentration known to induce a robust response (e.g., 1 µg/mL).

-

-

Incubation and Detection:

-

Incubate the plate at 37°C in a CO₂ incubator for 16-24 hours.

-

Add HEK-Blue™ Detection medium to the wells.

-

Incubate for a further 1-4 hours, or as required for color development.

-

Measure the absorbance at 620-655 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated, R848-stimulated control.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

TNF-α Production in THP-1 Cells

Objective: To confirm the inhibitory activity of this compound on endogenous TLR8 signaling in a human monocytic cell line.

Materials:

-

THP-1 cells

-

PMA (Phorbol 12-myristate 13-acetate) for differentiation

-

LPS (Lipopolysaccharide) or R848 for stimulation

-

This compound

-

Human TNF-α ELISA kit

-

96-well plates

Protocol:

-

Cell Differentiation:

-

Plate THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 20-100 ng/mL) for 48-72 hours.

-

Wash the cells and allow them to rest in fresh, PMA-free medium for 24 hours.

-

-

Inhibition and Stimulation:

-

Treat the differentiated THP-1 cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with a TLR8 agonist (e.g., R848 at 1 µg/mL) for a defined period (e.g., 17 hours).

-

-

Quantification of TNF-α:

-

Collect the cell culture supernatants.

-

Quantify the amount of secreted TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TNF-α production for each concentration of this compound relative to the agonist-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Cellular Thermal Shift Assay (CETSA), a method used to confirm target engagement in a cellular environment.

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound represents a significant advancement in the development of selective TLR8 modulators. Its unique mechanism of action, involving the stabilization of the inactive TLR8 dimer, provides a basis for its high potency and selectivity. The data and methodologies presented in this guide offer a comprehensive resource for researchers in the fields of immunology, inflammation, and drug discovery, facilitating further investigation into the therapeutic potential of this compound and the development of next-generation TLR8 antagonists.

References

- 1. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]

The Selective TLR8 Antagonist CU-CPT-8m: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor crucial to the innate immune system's response to single-stranded RNA (ssRNA), often of viral or bacterial origin.[1] Dysregulation of TLR8 signaling has been implicated in the pathogenesis of various autoimmune and inflammatory diseases. CU-CPT-8m has emerged as a potent and highly selective small-molecule antagonist of human TLR8.[2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its antagonistic effect through a novel mechanism of action. It binds to a unique allosteric site on the protein-protein interface of the TLR8 homodimer.[2][3] This binding stabilizes the TLR8 dimer in its inactive, resting state, thereby preventing the conformational changes required for agonist binding and subsequent downstream signaling activation.[2] This mechanism contrasts with competitive antagonists that would directly block the agonist binding site. The crystal structure of the this compound-TLR8 complex has confirmed this unique binding mode.

Data Presentation

The following tables summarize the key quantitative data for this compound, demonstrating its potency, binding affinity, and selectivity.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Cell Line/System | Notes | Reference |

| IC50 | 67 ± 10 nM | HEK-Blue™ TLR8 Cells | Inhibition of R848-induced SEAP reporter activity. | |

| 90 ± 10 nM | Differentiated THP-1 Monocytes | Inhibition of R848-induced TNF-α production. | ||

| Kd | 220 nM | Purified hTLR8 Ectodomain | Determined by Isothermal Titration Calorimetry (ITC). |

Table 2: Selectivity Profile of this compound

| TLR | Agonist | This compound Concentration | Inhibition | Cell Line | Reference |

| TLR1/2 | Pam3CSK4 | 1 µM | No significant inhibition | HEK-Blue™ TLR1/2 | |

| TLR2/6 | Pam2CSK4 | 1 µM | No significant inhibition | HEK-Blue™ TLR2/6 | |

| TLR3 | Poly(I:C) | 1 µM | No significant inhibition | HEK-Blue™ TLR3 | |

| TLR4 | LPS | 1 µM | No significant inhibition | HEK-Blue™ TLR4 | |

| TLR5 | Flagellin | 1 µM | No significant inhibition | HEK-Blue™ TLR5 | |

| TLR7 | R848 | Up to 75 µM | No significant inhibition | HEK-Blue™ TLR7 | |

| TLR9 | ODN2006 | 1 µM | No significant inhibition | HEK-Blue™ TLR9 |

Table 3: Effect of this compound on Cytokine Production

| Cytokine | Cell Type | Stimulant | This compound Concentration | Effect | Reference |

| TNF-α (mRNA) | HEK-Blue™ TLR8 | R848 | 1 µM | Complete abolishment of elevation | |

| IL-8 (mRNA) | HEK-Blue™ TLR8 | R848 | 1 µM | Complete abolishment of elevation | |

| TNF-α (protein) | Differentiated THP-1 | R848 | Dose-dependent | IC50 of 90 ± 10 nM | |

| TNF-α (protein) | Human PBMCs | R848 | Dose-dependent | Inhibition observed | |

| IL-1β (protein) | Synovial cells (OA patients) | Endogenous | Not specified | Significant reduction | |

| TNF-α (protein) | Synovial cells (OA patients) | Endogenous | Not specified | Significant reduction |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

HEK-Blue™ TLR8 SEAP Reporter Gene Assay

This assay is used to determine the inhibitory activity of this compound on TLR8 signaling. HEK-Blue™ TLR8 cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR8 cells (InvivoGen)

-

DMEM, high glucose, with L-glutamine and sodium pyruvate

-

Heat-inactivated fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

HEK-Blue™ Selection (Blasticidin and Zeocin)

-

This compound

-

R848 (TLR7/8 agonist)

-

QUANTI-Blue™ Solution (InvivoGen)

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom cell culture plates

-

Spectrophotometer (620-655 nm)

Methodology:

-

Cell Culture: Maintain HEK-Blue™ hTLR8 cells in DMEM supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and HEK-Blue™ Selection. Culture at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: On the day of the experiment, harvest cells and resuspend in fresh growth medium. Seed 1 x 105 cells per well in a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

TLR8 Activation: Immediately after adding the antagonist, stimulate the cells with a final concentration of 1 µg/mL R848. Include an unstimulated control.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection: Add 20 µL of the cell culture supernatant to 180 µL of QUANTI-Blue™ Solution in a new 96-well plate. Incubate at 37°C for 1-3 hours.

-

Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer.

-

Data Analysis: Normalize the results to the vehicle control and calculate the IC50 value for this compound.

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the direct binding affinity (Kd) of this compound to the TLR8 protein.

Materials:

-

Purified recombinant human TLR8 ectodomain

-

This compound

-

ITC buffer (e.g., PBS or HEPES, pH 7.4), ensure identical buffer for protein and ligand

-

Isothermal Titration Calorimeter

Methodology:

-

Sample Preparation: Prepare a solution of the TLR8 ectodomain (typically 5-50 µM) in ITC buffer. Prepare a solution of this compound (typically 10-fold higher concentration than the protein) in the exact same ITC buffer. Degas both solutions immediately before use.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C). Fill the sample cell with the TLR8 solution and the injection syringe with the this compound solution.

-

Titration: Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the TLR8 solution, with a spacing of 150-180 seconds between injections.

-

Data Acquisition: The instrument measures the heat change upon each injection.

-

Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cytokine Quantification by ELISA

This protocol is for measuring the protein levels of cytokines like TNF-α and IL-8 in cell culture supernatants.

Materials:

-

Cell culture supernatants from stimulated cells (e.g., differentiated THP-1 or PBMCs)

-

Human TNF-α and IL-8 ELISA kits (containing capture antibody, detection antibody, standard, and substrate)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (as provided in the kit)

-

Stop solution (as provided in the kit)

-

96-well ELISA plates

-

Microplate reader

Methodology:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Washing and Blocking: Wash the plate with wash buffer and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate again. Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate. Add the substrate solution (e.g., TMB) and incubate until color develops (typically 15-30 minutes) in the dark.

-

Reaction Stoppage and Reading: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) on a microplate reader.

-

Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA

qRT-PCR is used to quantify the mRNA expression levels of pro-inflammatory cytokines.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (e.g., TNF-α, IL-8) and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Methodology:

-

RNA Extraction: Isolate total RNA from cells treated with this compound and/or a TLR8 agonist using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Mandatory Visualization

TLR8 Signaling Pathway

The following diagram illustrates the canonical TLR8 signaling pathway leading to the activation of NF-κB and the production of pro-inflammatory cytokines. This compound acts by preventing the initial activation of the TLR8 receptor.

Caption: TLR8 signaling pathway initiated by ssRNA and inhibited by this compound.

Experimental Workflow for In Vitro Evaluation of this compound

This diagram outlines a typical experimental workflow for characterizing the in vitro activity of a TLR8 antagonist like this compound.

References

An In-depth Technical Guide on the Binding Affinity of CU-CPT-8m to Human TLR8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of CU-CPT-8m, a potent and selective antagonist of human Toll-like Receptor 8 (TLR8). The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in immunology, pharmacology, and drug discovery.

Core Data Summary

The binding affinity and inhibitory activity of this compound have been quantitatively characterized through various biochemical and cellular assays. A summary of these key quantitative metrics is presented below.

| Parameter | Value | Method | Cell Line/System | Reference |

| Dissociation Constant (Kd) | 220 nM | Isothermal Titration Calorimetry (ITC) | Purified ectodomain of human TLR8 | [1][2][3] |

| IC50 (SEAP Reporter Assay) | 67 ± 10 nM | Secreted Embryonic Alkaline Phosphatase (SEAP) reporter assay | HEK-Blue™ hTLR8 cells | [1][2] |

| IC50 (TNF-α Production) | 90 ± 10 nM | Inhibition of R848-induced TNF-α production | Differentiated THP-1 monocytes |

Mechanism of Action

This compound functions as a specific antagonist of human TLR8. It exerts its inhibitory effect by binding to an allosteric site on the TLR8 dimer interface, which stabilizes the receptor in its resting or inactive conformation. This stabilization precludes the conformational rearrangements necessary for agonist binding and the subsequent initiation of downstream inflammatory signaling pathways. Biochemical studies have confirmed that in the presence of this compound, agonists like R848 are unable to bind to TLR8.

Experimental Protocols

A detailed description of the key experimental methodologies used to characterize the binding and activity of this compound is provided below.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry was employed to directly measure the binding affinity of this compound to the ectodomain of human TLR8.

-

Protein Preparation: The extracellular domain of human TLR8 (residues 27–827) was expressed and purified. The protein was concentrated to a final concentration of 16 mg/mL in a buffer solution containing 10 mM Tris-HCl (pH 8.0) and 150 mM NaCl.

-

Ligand Preparation: A solution of this compound was prepared in the same buffer, with a final concentration of the compound in the injection syringe.

-

Titration: The this compound solution was titrated into the protein solution in the ITC cell at a constant temperature.

-

Data Analysis: The heat changes associated with the binding events were measured and analyzed to determine the dissociation constant (Kd), stoichiometry (n), and other thermodynamic parameters of the interaction.

HEK-Blue™ TLR8 Reporter Assay

The inhibitory activity of this compound on TLR8 signaling was quantified using a reporter gene assay in HEK-Blue™ hTLR8 cells. These cells are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Cell Culture: HEK-Blue™ hTLR8 cells were cultured according to the manufacturer's instructions.

-

Assay Procedure:

-

Cells were seeded into 96-well plates.

-

The cells were pre-incubated with varying concentrations of this compound or a vehicle control (DMSO).

-

The TLR8 agonist R848 was added to the wells to stimulate the receptor.

-

The plates were incubated to allow for SEAP expression.

-

-

SEAP Detection: The SEAP activity in the cell culture supernatant was measured using a colorimetric substrate. The absorbance was read using a spectrophotometer.

-

Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the R848-induced SEAP expression, was calculated from the dose-response curves.

Cytokine Production Inhibition Assay

The ability of this compound to inhibit the production of pro-inflammatory cytokines downstream of TLR8 activation was assessed in various cell types, including differentiated THP-1 monocytes and human peripheral blood mononuclear cells (PBMCs).

-

Cell Culture and Differentiation: THP-1 monocytes were differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA). PBMCs were isolated from healthy human donors.

-

Assay Procedure:

-

Cells were plated in multi-well plates.

-

Cells were treated with different concentrations of this compound.

-

TLR8 was activated by the addition of the agonist R848.

-

-

Cytokine Measurement: After an incubation period, the levels of TNF-α and IL-8 in the cell culture supernatants were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or by measuring mRNA levels using quantitative real-time PCR (RT-PCR).

-

Data Analysis: The dose-dependent inhibition of cytokine production by this compound was determined, and IC50 values were calculated.

Visualizations

The following diagrams illustrate the experimental workflow for determining the binding affinity and the signaling pathway of TLR8 antagonism by this compound.

Caption: Experimental workflow for determining the binding affinity and inhibitory activity of this compound.

Caption: Antagonistic mechanism of this compound on the TLR8 signaling pathway.

References

An In-depth Technical Guide on the Crystal Structure of CU-CPT-8m in Complex with Toll-Like Receptor 8

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor crucial to the innate immune system, recognizing single-stranded RNA from viral and bacterial pathogens. Its activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines. Dysregulation of TLR8 signaling is implicated in various autoimmune and inflammatory diseases, making it a significant therapeutic target. This guide provides a detailed examination of the crystal structure of human TLR8 in complex with CU-CPT-8m, a potent and selective small-molecule antagonist. We will delve into the quantitative biophysical data, the specific structural features of the complex identified under PDB ID 5WYX, the mechanism of inhibition, and the detailed experimental protocols used for its characterization.

Mechanism of Action: Allosteric Inhibition via Dimer Stabilization

This compound is the first-identified human TLR8-specific small-molecule antagonist.[1] Unlike agonists such as the imidazoquinoline compound R848, which bind to the agonist site (Site 1) to promote an active dimeric conformation, this compound employs a novel allosteric mechanism.[1] Crystal structures reveal that this compound binds to a previously unidentified hydrophobic pocket located at the protein-protein interface of the pre-formed, resting TLR8 homodimer.[1][2] By occupying this site, the ligand stabilizes the dimer in its inactive or "resting" state, preventing the conformational rearrangement required for signal transduction.[1] This stabilization effectively blocks agonist binding and subsequent activation of downstream inflammatory pathways.

Quantitative Analysis of the this compound-TLR8 Interaction

The interaction between this compound and TLR8 has been rigorously quantified through various biophysical and cell-based assays. The data underscores the compound's high affinity and specific inhibitory potency.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value | Cell Line / Method | Notes |

| IC₅₀ | 67 ± 10 nM | HEK-Blue™ TLR8 Cells | Concentration for 50% inhibition of NF-κB activation. |

| IC₅₀ | 90 ± 10 nM | Differentiated THP-1 Monocytes | Inhibition of R848-induced TNF-α production. |

| K_d_ | 220 nM | Isothermal Titration Calorimetry (ITC) | Direct measurement of the dissociation constant. |

Table 2: Crystallographic Data for the TLR8-CU-CPT-8m Complex (PDB: 5WYX)

| Parameter | Value |

| PDB ID | 5WYX |

| Resolution | 2.40 Å |

| Method | X-Ray Diffraction |

| Space Group | P 2₁ 2₁ 2₁ |

| R-value work | 0.201 |

| R-value free | 0.256 |

| Deposition Date | 2017-01-16 |

| Release Date | 2017-12-13 |

The Crystal Structure of the TLR8-CU-CPT-8m Complex (PDB: 5WYX)

The crystal structure of the human TLR8 ectodomain in complex with this compound was solved at a resolution of 2.40 Å, providing atomic-level insight into its inhibitory mechanism.

-

Overall Architecture : The structure confirms that TLR8 exists as a pre-formed "m"-shaped dimer in its resting state. The binding of this compound stabilizes this conformation, maintaining a significant distance between the C-termini of the two protomers, which is characteristic of the inactive form.

-

The Allosteric Binding Site : this compound occupies a hydrophobic cavity that exists only in the resting state dimer, situated at the interface between the two TLR8 protomers.

-

Key Molecular Interactions : The binding is primarily driven by shape complementarity and hydrophobic interactions. Critical interactions include π-π stacking with residues Tyrosine 348 (Y348) from one protomer and Phenylalanine 495 (F495) from the dimerization partner. Additional van der Waals interactions are formed with a host of hydrophobic residues, including F261, F346, V378, I403, F405, F494, A518, V520, and Y567*. This network of interactions anchors this compound firmly within the pocket, preventing the conformational shift that agonist binding would induce.

TLR8 Signaling and Inhibition by this compound

TLR8 activation initiates a well-defined signaling cascade that is crucial for the innate immune response. Understanding this pathway is key to appreciating the therapeutic potential of its inhibition.

Canonical TLR8 Signaling Pathway

Upon activation by an agonist (e.g., ssRNA, R848), TLR8 undergoes a conformational change that brings the intracellular Toll/Interleukin-1 receptor (TIR) domains into proximity. This allows for the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). The signal is then transduced through a series of kinases, including IRAKs (IL-1R-associated kinases) and the E3 ubiquitin ligase TRAF6. This cascade ultimately leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which translocates to the nucleus and induces the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.

Antagonistic Mechanism of this compound

This compound intervenes at the very first step of this pathway. By binding to the dimer interface and locking TLR8 in its resting state, it prevents the initial conformational change, thereby blocking all downstream signaling events.

Experimental Methodologies

The characterization of the TLR8-CU-CPT-8m complex involved several key experimental procedures.

Protein Expression, Purification, and Co-crystallization

A general workflow is required to obtain high-quality protein-ligand complex crystals suitable for X-ray diffraction.

-

Protein Expression : The ectodomain of human TLR8 (hTLR8) is typically overexpressed using a heterologous system, such as insect (e.g., Drosophila S2) or mammalian (e.g., HEK293) cells, to ensure proper folding and post-translational modifications.

-

Purification : The expressed protein is purified from the cell culture supernatant or lysate using a series of chromatography steps, commonly involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a pure, homogeneous protein sample.

-

Complex Formation : The purified hTLR8 is incubated with a molar excess of this compound (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding sites.

-

Crystallization : The protein-ligand complex is subjected to high-throughput crystallization screening using methods like hanging-drop or sitting-drop vapor diffusion. This involves mixing the complex with various precipitant solutions to find conditions that promote the formation of well-ordered crystals.

-

X-ray Diffraction : Crystals are harvested, cryo-protected, and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The resulting diffraction pattern is used to solve and refine the three-dimensional atomic structure.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique used to directly measure the thermodynamic parameters of binding interactions.

-

Sample Preparation : Purified hTLR8 ectodomain is placed in the sample cell of the calorimeter. A concentrated solution of this compound is loaded into the injection syringe. Both protein and ligand must be in identical, degassed buffer solutions to minimize heats of dilution.

-

Titration : A series of small, precise injections of the this compound solution are made into the protein-containing cell at a constant temperature.

-

Data Acquisition : The instrument measures the minute amount of heat released (exothermic) or absorbed (endothermic) upon each injection as the ligand binds to the protein.

-

Data Analysis : The integrated heat per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (K_d_), binding stoichiometry (n), and enthalpy of binding (ΔH).

HEK-Blue™ TLR8 NF-κB Reporter Assay

This cell-based assay is used to quantify the inhibitory activity of compounds on the TLR8 signaling pathway.

-

Cell Culture : HEK-Blue™ hTLR8 cells, which are HEK293 cells stably co-transfected with the human TLR8 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's protocol.

-

Assay Procedure :

-

Cells are seeded into 96-well plates.

-

Cells are pre-incubated with serial dilutions of the inhibitor (this compound) for a defined period (e.g., 1-2 hours).

-

A TLR8 agonist, such as R848, is added to the wells to stimulate the receptor. Control wells receive no agonist or no inhibitor.

-

The plates are incubated (e.g., 16-24 hours) to allow for NF-κB activation and subsequent SEAP expression and secretion into the medium.

-

-

Detection : The amount of SEAP in the supernatant is quantified by adding a detection reagent (e.g., QUANTI-Blue™) and measuring the colorimetric change or luminescence with a plate reader.

-

Analysis : The results are used to generate a dose-response curve, from which the IC₅₀ value of the inhibitor is calculated.

Conclusion

The determination of the crystal structure of TLR8 in complex with this compound has been a landmark achievement in the field of innate immunity modulation. It has not only provided a precise atomic blueprint of a specific TLR8 antagonist but has also unveiled a novel allosteric mechanism of inhibition. The quantitative data confirms this compound as a potent and selective inhibitor, and the detailed structural insights into its binding at the dimer interface offer a rational basis for the structure-based design of next-generation TLR8 antagonists. This knowledge is invaluable for drug development professionals aiming to create novel therapeutics for a range of inflammatory and autoimmune disorders driven by aberrant TLR8 signaling.

References

The Selective TLR8 Antagonist CU-CPT-8m: A Potential Modulator of Pro-Inflammatory Cytokine Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the mechanism and effects of CU-CPT-8m, a potent and selective small-molecule antagonist of Toll-like receptor 8 (TLR8). Activation of TLR8 is a key event in the innate immune response, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). Consequently, the inhibition of TLR8 signaling presents a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the current understanding of this compound's impact on TNF-α and IL-8 production, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for assessing its activity. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying molecular interactions.

Introduction to this compound and its Target: TLR8

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR8, an endosomal receptor, recognizes single-stranded RNA (ssRNA) from viral and bacterial pathogens. Upon activation, TLR8 initiates a signaling cascade that results in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), leading to the expression of various pro-inflammatory genes.[1][2] Among the key cytokines produced are TNF-α, a central mediator of inflammation, and IL-8, a potent chemokine involved in neutrophil recruitment.[1][3]

This compound has been identified as a specific and potent antagonist of human TLR8.[4] It operates by binding to the dimeric interface of the TLR8 protein, stabilizing it in an inactive or "resting" state. This stabilization prevents the conformational changes necessary for downstream signaling upon agonist binding. A notable feature of this compound is its high selectivity for TLR8 over the closely related TLR7, despite both receptors recognizing similar ligands like the imidazoquinoline compound R848.

Quantitative Effects of this compound on TNF-α and IL-8 Production

This compound has been demonstrated to effectively inhibit the production of TNF-α and IL-8 in a dose-dependent manner in various cell-based assays. The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the cytokine production by 50%.

| Parameter | Cell Line | Stimulus | Value | Reference |

| IC50 for TLR8 signaling | HEK-Blue™ hTLR8 cells | R848 | 67 ± 10 nM | |

| IC50 for TNF-α production | Differentiated THP-1 cells | R848 | 90 ± 10 nM | |

| Inhibition of TNF-α mRNA | TLR8-overexpressing cells | R848 (1 µM this compound) | Complete abolishment | |

| Inhibition of IL-8 mRNA | TLR8-overexpressing cells | R848 (1 µM this compound) | Complete abolishment | |

| Kd (dissociation constant) | 220 nM |

Signaling Pathway Modulation by this compound

The inhibitory effect of this compound on TNF-α and IL-8 production is a direct consequence of its ability to block the TLR8 signaling cascade. The canonical pathway initiated by TLR8 activation involves the recruitment of the adaptor protein MyD88, leading to the activation of the NF-κB and MAPK signaling pathways.

The TLR8 to NF-κB Signaling Pathway

Experimental Protocols

The following sections outline the methodologies for evaluating the inhibitory effect of this compound on TNF-α and IL-8 production.

Cell Culture and Differentiation

-

HEK-Blue™ hTLR8 Cells: These cells are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. They are maintained in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and selection antibiotics as per the manufacturer's instructions.

-

THP-1 Monocytic Cells: THP-1 cells are cultured in RPMI-1640 medium containing 10% FBS and penicillin-streptomycin. To induce a macrophage-like phenotype, THP-1 cells are differentiated by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48-72 hours.

In Vitro Inhibition Assay

Procedure:

-

Cell Seeding: Seed differentiated THP-1 cells or HEK-Blue™ hTLR8 cells in a 96-well plate at an appropriate density (e.g., 1 x 105 cells/well).

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours. A vehicle control (e.g., DMSO) should be included.

-

Agonist Stimulation: Stimulate the cells with a TLR8 agonist, such as R848 (typically at a concentration of 1-10 µg/mL), for a specified period (e.g., 6-24 hours).

-

Sample Collection: After incubation, collect the cell culture supernatant for protein analysis and lyse the cells for RNA extraction.

Cytokine Measurement

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α and IL-8 in the cell culture supernatants are quantified using commercially available ELISA kits. The assay is performed according to the manufacturer's protocol. Briefly, supernatants are added to antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection. The absorbance is read at 450 nm, and cytokine concentrations are determined from a standard curve.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cell lysates using a suitable kit. The RNA is then reverse-transcribed into cDNA. The expression levels of TNF-α and IL-8 mRNA are quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH or β-actin) and calculated using the ΔΔCt method.

Conclusion and Future Directions

This compound is a highly selective and potent antagonist of TLR8 that effectively inhibits the production of the pro-inflammatory cytokines TNF-α and IL-8. Its mechanism of action, involving the stabilization of the inactive TLR8 dimer, provides a clear rationale for its anti-inflammatory effects. The data summarized in this guide highlight the therapeutic potential of this compound for the treatment of TLR8-mediated inflammatory and autoimmune diseases.

Future research should focus on in vivo studies to evaluate the efficacy and safety of this compound in animal models of disease. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its translation into a clinical setting. The development of highly selective TLR8 antagonists like this compound represents a significant advancement in the field of immunology and offers a promising new avenue for the development of targeted anti-inflammatory therapies.

References

- 1. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Relevance of TLR8 in Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Role of CU-CPT-8m in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system serves as the body's first line of defense against invading pathogens. Toll-like receptors (TLRs) are a critical component of this system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering inflammatory responses. TLR8, an endosomal receptor, is specifically involved in the recognition of single-stranded RNA (ssRNA) from viruses and bacteria. Dysregulation of TLR8 signaling has been implicated in various autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of CU-CPT-8m, a potent and selective small-molecule antagonist of human TLR8. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for its characterization, and visualize the key pathways and experimental workflows.

Introduction to this compound and its Target: TLR8

This compound is a novel small-molecule inhibitor that specifically targets human Toll-like Receptor 8 (TLR8). It was identified through high-throughput screening and subsequent structure-activity relationship (SAR) studies. Unlike many other immunomodulatory compounds, this compound exhibits high selectivity for TLR8, with negligible activity against other TLRs, including the closely related TLR7. This specificity makes it a valuable tool for dissecting the precise role of TLR8 in innate immunity and a promising lead compound for the development of therapeutics for TLR8-mediated inflammatory disorders.

The primary mechanism of action of this compound involves the stabilization of the TLR8 homodimer in its resting, inactive state. By binding to a unique allosteric site on the dimer interface, this compound prevents the conformational changes that are necessary for agonist-induced activation and downstream signaling. This leads to the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8).

Quantitative Data on this compound Activity

The inhibitory potency and binding affinity of this compound have been characterized using various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (NF-κB activation) | HEK-Blue™ TLR8 cells | 67 ± 10 nM | [1] |

| IC50 (TNF-α production) | Differentiated THP-1 cells | 90 ± 10 nM | [1] |

| Dissociation Constant (Kd) | Isothermal Titration Calorimetry (ITC) | 220 nM | [1] |

Table 1: In Vitro Inhibitory Activity and Binding Affinity of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in different cell-based assays and its dissociation constant (Kd) as determined by a biophysical assay.

| Cytokine | Cell Type | Stimulus | This compound Concentration | Inhibition | Reference |

| TNF-α mRNA | HEK-Blue™ TLR8 cells | R848 (1 µg/mL) | 1 µM | Complete abolishment | [1] |

| IL-8 mRNA | HEK-Blue™ TLR8 cells | R848 (1 µg/mL) | 1 µM | Complete abolishment | [1] |

| TNF-α protein | Differentiated THP-1 cells | R848 (1 µg/mL) | Dose-dependent | IC50 = 90 ± 10 nM | |

| TNF-α protein | Human PBMCs | R848 (1 µg/mL) | Dose-dependent | Significant reduction | |

| IL-1β protein | Synovial cells (Osteoarthritis patients) | Spontaneous release | 1 µM | Significant suppression | |

| TNF-α protein | Synovial cells (Osteoarthritis patients) | Spontaneous release | 1 µM | Significant suppression |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production. This table details the inhibitory effect of this compound on the expression and production of key pro-inflammatory cytokines in various cell types upon stimulation with a TLR8 agonist or in a disease context.

Signaling Pathways and Mechanism of Action

This compound exerts its inhibitory effect by directly interacting with the TLR8 protein. The following diagrams illustrate the TLR8 signaling pathway and the mechanism of inhibition by this compound.

Figure 1: TLR8 Signaling Pathway. This diagram illustrates the canonical TLR8 signaling cascade upon recognition of single-stranded RNA (ssRNA), leading to the activation of NF-κB and subsequent expression of pro-inflammatory genes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to CU-CPT-8m and its Specificity for TLR8 over TLR7

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. Among them, TLR7 and TLR8 are endosomally located and are highly homologous, both structurally and phylogenetically. They share the ability to recognize single-stranded RNA (ssRNA) from pathogens, triggering downstream signaling cascades that lead to immune activation.[1][2] This high degree of similarity presents a significant challenge for the development of small molecule modulators that can selectively target one receptor over the other.[3] this compound was identified as the first-in-class, potent, and highly specific antagonist of human TLR8.[3][4] Its remarkable selectivity for TLR8 over the closely related TLR7 provides a valuable tool for dissecting the distinct biological roles of these receptors and offers a promising scaffold for the development of targeted therapeutics for autoimmune and inflammatory diseases.

This guide provides a comprehensive technical overview of this compound, focusing on the quantitative data that establishes its specificity, the experimental protocols used for its characterization, and the molecular mechanisms that underpin its selective antagonism of TLR8.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been rigorously quantified across various assays and cell types. The data consistently demonstrates its sub-micromolar inhibitory activity against TLR8, with a striking lack of activity against TLR7 and other TLRs.

| Parameter | Value | Cell Line / System | Comments | Reference |

| IC₅₀ (TLR8) | 67 ± 10 nM | HEK-Blue™ hTLR8 Cells | Inhibition of R848-induced NF-κB activation. | |

| IC₅₀ (TLR8) | 90 ± 10 nM | Differentiated THP-1 Cells | Inhibition of R848-induced TNF-α production. | |

| Binding Affinity (Kd) | 220 nM | Purified hTLR8 Ectodomain (ITC) | Direct binding affinity comparable to the potent non-selective TLR7/8 agonist R848 (Kd = 200 nM). | |

| Selectivity vs. TLR7 | No significant inhibition | HEK-Blue™ hTLR7 Cells | TLR7 signaling was not affected at concentrations up to 75 μM. | |

| Selectivity vs. Other TLRs | No significant inhibition | HEK-Blue™ hTLR1/2/6, 3, 4, 5, 9 | Tested at a concentration of 1 µM, this compound did not show significant inhibition of other human TLRs. |

Mechanism of Selective TLR8 Antagonism

The specificity of this compound arises from its unique mechanism of action. Unlike TLR agonists that promote a conformational change to an "activated" dimeric state, this compound stabilizes the pre-formed TLR8 dimer in its resting, inactive state.

Structural Basis of Specificity: Crystal structure analysis reveals that this compound binds to a previously unknown, allosteric pocket located at the protein-protein interface of the TLR8 dimer. This binding is primarily driven by shape and size complementarity. The aromatic ring of this compound engages in π-π stacking interactions with Tyr348 and Phe495 from the opposing TLR8 protomer. This is a distinct binding mode compared to TLR8 agonists like R848, which stack with Phe405 and form hydrogen bonds with Asp543 to bring the C-termini of the dimer closer together for signaling. By binding to its unique pocket, this compound effectively locks the TLR8 dimer in an inactive conformation where the C-termini are held far apart, preventing the downstream signaling cascade. The inability of this compound to affect TLR7 at high concentrations strongly suggests that the specific residues and shape of this allosteric binding pocket are not conserved in TLR7.

References

- 1. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Foundational Research on Pyrazolo[1,5-a]pyrimidine Derivatives as TLR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of Toll-like receptors (TLRs), with a specific focus on TLR4. This document outlines the core findings, experimental methodologies, and key data, serving as a resource for researchers and professionals in the field of drug discovery and immunology.

Introduction: Targeting Toll-Like Receptors with Pyrazolo[1,5-a]pyrimidines

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. They recognize pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) from host cells, initiating inflammatory responses. Dysregulation of TLR signaling is implicated in a variety of inflammatory and autoimmune diseases, making them attractive therapeutic targets. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] Recent research has identified derivatives of this scaffold as promising inhibitors of TLR signaling, particularly TLR4.[3][4]

Mechanism of Action: Inhibition of TLR4 Homodimerization

Foundational research has revealed that pyrazolo[1,5-a]pyrimidine derivatives can potently inhibit TLR4 signaling. The proposed mechanism of action involves the disruption of the TLR4-TLR4* homodimerization, a critical step in the activation of downstream signaling pathways upon ligand binding.[3] Molecular dynamic simulations have suggested that these compounds can stabilize the TLR4-MD-2 complex, thereby preventing its association with a second TLR4 molecule.

A key lead compound, designated as TH023 , has been identified through an artificial intelligence-powered screening approach. This compound has demonstrated significant inhibitory effects on TLR4 activation and downstream inflammatory responses.

Quantitative Data Summary

The inhibitory potency of the lead pyrazolo[1,5-a]pyrimidine derivative, TH023, has been quantified in cellular assays. The following table summarizes the key in vitro efficacy data.

| Compound | Assay | Cell Line | Stimulant | IC50 Value (μM) | Reference |

| TH023 | NF-κB Activation | HEK-Blue hTLR4 | LPS | 0.354 | |

| TH023 | Nitric Oxide Production | RAW264.7 | LPS | 1.61 |

TLR4 Signaling Pathway

Upon activation by lipopolysaccharide (LPS), TLR4 initiates a complex intracellular signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This signaling is primarily mediated through two distinct pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The pyrazolo[1,5-a]pyrimidine derivatives, by inhibiting the initial TLR4 dimerization, are expected to block both of these downstream pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational research are provided below.

NF-κB Activation Assay in HEK-Blue™ hTLR4 Cells

This assay quantifies the activation of the NF-κB transcription factor, a key downstream effector of TLR4 signaling.

-

Cell Line: HEK-Blue™ hTLR4 cells (InvivoGen), which are engineered to express human TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Protocol:

-

Seed HEK-Blue™ hTLR4 cells in a 96-well plate at a density of approximately 1.4 x 10^5 cells/mL and incubate overnight.

-

Pre-treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine derivatives for a specified time.

-

Stimulate the cells with a TLR4 agonist, such as lipopolysaccharide (LPS) (e.g., 100 ng/mL). Include positive (LPS only) and negative (vehicle) controls.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatant.

-

Measure SEAP activity in the supernatant using a detection medium like QUANTI-Blue™ or HEK-Blue™ Detection. The color change, measured by absorbance at a specific wavelength (e.g., 620-655 nm), is proportional to the NF-κB activation.

-

Calculate the IC50 values based on the dose-response curve of the inhibitor.

-

Nitric Oxide Production Assay in RAW264.7 Cells

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator produced by macrophages upon TLR4 activation.

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Protocol:

-

Seed RAW264.7 cells in a 24-well or 96-well plate at a density of approximately 1 x 10^5 to 2 x 10^5 cells/well and incubate overnight.

-

Pre-treat the cells with different concentrations of the pyrazolo[1,5-a]pyrimidine derivatives.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24-48 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. The Griess reagent consists of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.

-

Mix the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540-550 nm using a microplate reader.

-

Determine the nitrite concentration from a sodium nitrite standard curve and calculate the IC50 values.

-

In Vivo LPS-Induced Sepsis Model in Mice

This animal model is used to evaluate the in vivo efficacy of the TLR4 inhibitors in a model of systemic inflammation.

-

Animal Model: C57BL/6 or other suitable mouse strains.

-

Protocol:

-

Administer the pyrazolo[1,5-a]pyrimidine derivative (e.g., TH023) to the mice via an appropriate route (e.g., intraperitoneal or oral).

-

After a specified pre-treatment time, induce sepsis by intraperitoneal injection of a lethal or sub-lethal dose of LPS.

-

Monitor the survival of the mice over a set period (e.g., 24-72 hours).

-

In separate cohorts, collect blood samples at different time points to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or cytokine arrays.

-

Harvest organs (e.g., lungs, liver, kidneys) for histopathological analysis to assess tissue damage and inflammation.

-

Experimental Workflow: From Discovery to Lead Optimization

The discovery and development of pyrazolo[1,5-a]pyrimidine-based TLR inhibitors follow a structured workflow, from initial screening to in vivo validation.

Conclusion and Future Directions

The foundational research on pyrazolo[1,5-a]pyrimidine derivatives has identified a novel class of potent TLR4 inhibitors. The lead compound, TH023, demonstrates significant promise with its ability to disrupt TLR4 homodimerization and suppress downstream inflammatory signaling in both in vitro and in vivo models. Future research will likely focus on further optimization of this scaffold to improve potency, selectivity, and pharmacokinetic properties. Additionally, exploring the therapeutic potential of these inhibitors in a broader range of TLR4-mediated diseases is a key area for future investigation. This technical guide provides a solid foundation for researchers to build upon in the exciting field of TLR-targeted therapeutics.

References

- 1. Case Studies: LPS-induced mice sepsis model for screening of anti-inflammatory molecules - Vipragen [vipragen.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Discovery of pyrazolo[1,5-a]pyrimidine derivatives targeting TLR4-TLR4∗ homodimerization via AI-powered next-generation screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of CU-CPT-8m on MyD88-Dependent Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the impact of CU-CPT-8m, a specific antagonist of Toll-like receptor 8 (TLR8), on the MyD88-dependent signaling pathway. TLR8, upon activation by single-stranded RNA, initiates a signaling cascade through the myeloid differentiation primary response 88 (MyD88) adaptor protein, leading to the activation of downstream kinases and transcription factors, culminating in the production of pro-inflammatory cytokines. This compound has been identified as a potent inhibitor of this pathway, and this guide details its mechanism of action, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for assessing its activity, and visualizes the key pathways and workflows.

Introduction to this compound and the MyD88-Dependent Pathway

Toll-like receptors (TLRs) are a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an inflammatory response. TLR8, an endosomal receptor, recognizes single-stranded RNA (ssRNA) from viruses and bacteria. Upon ligand binding, TLR8 dimerizes and undergoes a conformational change, enabling the recruitment of the Toll/interleukin-1 receptor (TIR) domain-containing adaptor protein, MyD88.[1][2]

The recruitment of MyD88 to the TLR8 complex initiates the formation of a larger signaling complex known as the Myddosome. This complex includes the IL-1 receptor-associated kinases (IRAKs), primarily IRAK4 and IRAK1. IRAK4, a constitutively active kinase, phosphorylates and activates IRAK1.[2][3] Activated IRAK1 then dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, resulting in the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-8.[1]

This compound is a small molecule antagonist that selectively targets TLR8. Its mechanism of action involves binding to a pocket on the TLR8 dimer interface, which stabilizes the receptor in its inactive, resting state. This stabilization prevents the conformational changes necessary for agonist binding and subsequent downstream signaling.

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory activity of this compound has been characterized at various stages of the MyD88-dependent signaling pathway. The following tables summarize the available quantitative data.

Table 1: Inhibition of TLR8-Mediated NF-κB Activation by this compound

| Assay Type | Cell Line | Agonist (Concentration) | This compound IC₅₀ (nM) | Reference |

| NF-κB Luciferase Reporter | HEK-Blue™ hTLR8 | R848 (1 µg/mL) | 67 ± 10 |

Note: The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the R848-induced NF-κB activity.

Table 2: Inhibition of Downstream Cytokine Production by this compound

| Cytokine | Cell Type | Agonist (Concentration) | This compound IC₅₀ (nM) | Reference |

| TNF-α | Differentiated THP-1 cells | R848 (1 µg/mL) | 90 ± 10 | |

| TNF-α | Human PBMCs | R848 (1 µg/mL) | ~100 | |

| IL-8 | Human PBMCs | R848 (1 µg/mL) | ~100 |

Note: PBMCs are peripheral blood mononuclear cells.

Table 3: Selectivity of this compound for TLR8

| TLR | Agonist (Concentration) | This compound (1 µM) Inhibition | Reference |

| TLR1/2 | Pam3CSK4 (100 ng/mL) | No significant inhibition | |

| TLR2/6 | FSL-1 (100 ng/mL) | No significant inhibition | |

| TLR3 | Poly(I:C) (1 µg/mL) | No significant inhibition | |

| TLR4 | LPS (100 ng/mL) | No significant inhibition | |

| TLR5 | Flagellin (10 ng/mL) | No significant inhibition | |

| TLR7 | Imiquimod (1 µg/mL) | No significant inhibition | |

| TLR9 | ODN 2006 (1 µM) | No significant inhibition |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on the MyD88-dependent signaling pathway.

Co-Immunoprecipitation (Co-IP) to Assess TLR8-MyD88 Interaction

This protocol is designed to determine if this compound inhibits the interaction between TLR8 and its downstream adaptor protein, MyD88.

Materials:

-

HEK293T cells co-transfected with tagged TLR8 and tagged MyD88

-

TLR8 agonist (e.g., R848)

-

This compound

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Antibody against the TLR8 tag (for immunoprecipitation)

-

Protein A/G magnetic beads or agarose beads

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Antibody against the MyD88 tag (for Western blotting)

-

Antibody against the TLR8 tag (for Western blotting)

-

ECL Western blotting detection reagents

Procedure:

-

Cell Treatment:

-

Seed HEK293T cells co-transfected with tagged TLR8 and MyD88 in 10 cm dishes.

-

Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a TLR8 agonist (e.g., R848) for the optimal time determined by a time-course experiment (typically 15-60 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold Co-IP Lysis/Wash Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the pre-cleared lysate to a new tube.

-

Add the anti-TLR8 tag antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Probe the membrane with the anti-MyD88 tag antibody to detect co-immunoprecipitated MyD88.

-

Strip and re-probe the membrane with the anti-TLR8 tag antibody to confirm successful immunoprecipitation of TLR8.

-

Develop the blots using ECL reagents and visualize using a chemiluminescence imaging system.

-

Western Blot for Phosphorylated IRAK1

This protocol is used to assess the effect of this compound on the phosphorylation of IRAK1, a key downstream kinase in the MyD88 pathway.

Materials:

-

Human monocytic cell line (e.g., THP-1) or other TLR8-expressing cells

-

TLR8 agonist (e.g., R848)

-

This compound

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibody against phosphorylated IRAK1 (e.g., anti-p-IRAK1 Thr209)

-

Primary antibody against total IRAK1

-

Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting detection reagents

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate cells with a TLR8 agonist (e.g., R848) for the optimal time to induce IRAK1 phosphorylation (typically 15-30 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis and transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the anti-p-IRAK1 primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using ECL reagents.

-

-

Stripping and Re-probing:

-

Strip the membrane according to the manufacturer's protocol.

-

Re-probe with the anti-total IRAK1 antibody and then with the loading control antibody to normalize the data.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Calculate the ratio of phosphorylated IRAK1 to total IRAK1, normalized to the loading control.

-

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to TLR8 stimulation and its inhibition by this compound.

Materials:

-

HEK293 cells stably expressing human TLR8 and an NF-κB-driven luciferase reporter gene

-

TLR8 agonist (e.g., R848)

-

This compound

-

Cell culture medium

-

Passive Lysis Buffer

-

Luciferase Assay Reagent

-

White opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the TLR8/NF-κB reporter cells in a white opaque 96-well plate at an appropriate density.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with a serial dilution of this compound or vehicle (DMSO) for 1-2 hours.

-

Add the TLR8 agonist (e.g., R848) to the wells to stimulate NF-κB activation. Include unstimulated and agonist-only controls.

-

Incubate for 6-8 hours.

-

-

Cell Lysis:

-

Remove the medium from the wells.

-

Wash the cells once with PBS.

-

Add Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luciferase Activity Measurement:

-

Add Luciferase Assay Reagent to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data to the agonist-only control to determine the percentage of inhibition for each concentration of this compound.

-

Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.

-

Visualizations

MyD88-Dependent Signaling Pathway and the Action of this compound

Experimental Workflow for Co-Immunoprecipitation

Experimental Workflow for NF-κB Luciferase Reporter Assay

Conclusion

This compound is a potent and selective antagonist of TLR8 that effectively inhibits the MyD88-dependent signaling pathway. By stabilizing the inactive conformation of the TLR8 dimer, this compound prevents the initiation of the downstream signaling cascade, leading to a reduction in the activation of IRAK1 and NF-κB, and consequently, the production of pro-inflammatory cytokines. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize the therapeutic potential of TLR8 antagonists in inflammatory and autoimmune diseases.

References

- 1. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of CU-CPT-8m in THP-1 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human monocytic leukemia cell line, THP-1, is a widely utilized model in immunological and cancer research. These cells can be differentiated into macrophage-like cells, which are crucial players in the innate immune system.[1][2][3][4] This document provides a detailed protocol for the in vitro characterization of a novel small molecule inhibitor, CU-CPT-8m, using THP-1 cells. The described assays are designed to assess the compound's cytotoxicity and its effect on inflammatory signaling pathways.

Experimental Protocols

THP-1 Cell Culture and Differentiation

This protocol details the standard procedure for culturing THP-1 monocytes and differentiating them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

-

Cell Culture:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells at a density between 2 x 10^5 and 8 x 10^5 cells/mL in a humidified incubator at 37°C with 5% CO2.[5]

-

Subculture the cells every 3-4 days by transferring the cell suspension to a new flask with fresh medium.

-

-

Differentiation into Macrophages:

-

Seed THP-1 monocytes into the appropriate well plates at the desired density for the specific assay.

-

Add PMA to a final concentration of 100 ng/mL to induce differentiation.

-

Incubate the cells with PMA for 48 hours. During this time, the cells will become adherent and adopt a macrophage-like morphology.

-

After 48 hours, carefully aspirate the PMA-containing medium and wash the adherent cells once with fresh, warm RPMI-1640 medium.

-

Add fresh, PMA-free medium to the cells and allow them to rest for 24 hours before proceeding with subsequent experiments.

-

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on differentiated THP-1 macrophages.

-

Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and differentiate into macrophages as described above.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

After the 24-hour rest period, replace the medium with the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Quantification of TNF-α Secretion by ELISA